Bienvenue dans la boutique en ligne BenchChem!

5-benzyl-1-(4-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Kinase inhibitor design Structure-activity relationship ATP-competitive inhibitor

5-Benzyl-1-(4-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 852441-36-2) is a heterocyclic small molecule (C18H13ClN4O, MW 336.78 g/mol) belonging to the pyrazolo[3,4-d]pyrimidin-4-one class. This scaffold is a purine isostere recognized as a privileged structure in kinase inhibitor drug discovery, particularly as an ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).

Molecular Formula C18H13ClN4O
Molecular Weight 336.78
CAS No. 852441-36-2
Cat. No. B2932682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-benzyl-1-(4-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
CAS852441-36-2
Molecular FormulaC18H13ClN4O
Molecular Weight336.78
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl
InChIInChI=1S/C18H13ClN4O/c19-14-6-8-15(9-7-14)23-17-16(10-21-23)18(24)22(12-20-17)11-13-4-2-1-3-5-13/h1-10,12H,11H2
InChIKeyWLHYXZFRTFNJDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Benzyl-1-(4-chlorophenyl)-pyrazolo[3,4-d]pyrimidin-4-one (CAS 852441-36-2): Core Scaffold Identity and Procurement Context


5-Benzyl-1-(4-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 852441-36-2) is a heterocyclic small molecule (C18H13ClN4O, MW 336.78 g/mol) belonging to the pyrazolo[3,4-d]pyrimidin-4-one class . This scaffold is a purine isostere recognized as a privileged structure in kinase inhibitor drug discovery, particularly as an ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) [1][2]. The compound features a specific 1-(4-chlorophenyl), 5-benzyl substitution pattern on the pyrazolo[3,4-d]pyrimidin-4-one core, distinguishing it from both earlier 6-substituted CDK inhibitors developed by Bristol-Myers Squibb and more recently explored N5-substituted variants [3]. It is commercially available at 98% standard purity with batch-specific QC documentation including NMR, HPLC, and GC analyses .

Why Generic Substitution of 5-Benzyl-1-(4-chlorophenyl)-pyrazolo[3,4-d]pyrimidin-4-one Fails: The Quantitative Case Against In-Class Interchangeability


Pyrazolo[3,4-d]pyrimidin-4-ones cannot be treated as interchangeable commodities because even minor substituent changes at the N1, N5, C3, or C6 positions produce dramatic shifts in kinase selectivity, antiproliferative potency, and ADME properties. Published SAR data demonstrate that replacing a 4-fluorophenylacetamide N5-substituent with the corresponding 4-chlorophenylacetamide alters CDK2 IC50 by approximately 4.6-fold (0.21 µM vs. 0.96 µM) [1], while moving a chloro substituent from the para to meta position on the N1-phenyl ring can redirect target engagement from CDK2 to EGFR or Abl kinases [2][3]. The N5-benzyl substitution in the target compound creates a distinct pharmacophore relative to the better-characterized N5-acetamide series — a structural feature that predicts fundamentally different binding interactions within the ATP pocket due to altered hydrogen-bonding capacity and steric occupancy [1]. These non-linear SAR relationships mean that even the closest des-chloro analog (CAS 75263-95-5) or meta-chloro isomer (CAS 895017-83-1) cannot serve as a reliable proxy for biological activity, protein target engagement, or cellular phenotype in experimental systems.

Quantitative Differentiation Evidence for 5-Benzyl-1-(4-chlorophenyl)-pyrazolo[3,4-d]pyrimidin-4-one (852441-36-2)


N5-Benzyl vs. N5-Unsubstituted Core: Regiochemical Precision for ATP-Pocket Pharmacophore Design

The target compound carries an N5-benzyl substituent, contrasting with the unsubstituted N5 position in the minimal core 1-(4-chlorophenyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 5334-29-2). In the pyrazolo[3,4-d]pyrimidin-4-one CDK inhibitor series, N5-substitution is a critical determinant of both potency and kinase selectivity. Published SAR from Zaki et al. (2023) demonstrates that N5-alkylation can improve CDK2 inhibitory activity by over 50-fold compared to the unsubstituted core scaffold, with the nature of the N5-substituent (alkyl ester vs. phenacyl vs. acetamide) dictating not only potency but also cell line selectivity between HCT116 (colorectal) and HepG2 (hepatocellular) cancer models [1]. The benzyl group at N5 provides aromatic π-stacking potential within the ATP-binding site while lacking the hydrogen-bond donor/acceptor capacity of acetamide-based substituents, predicting a distinct kinase selectivity profile [1][2].

Kinase inhibitor design Structure-activity relationship ATP-competitive inhibitor

Para-Chloro vs. Meta-Chloro vs. Des-Chloro N1-Phenyl: Halogen Position Dictates Lipophilicity and Target Engagement

The target compound (N1-4-chlorophenyl) differs from its closest regioisomer, 5-benzyl-1-(3-chlorophenyl)-pyrazolo[3,4-d]pyrimidin-4-one (CAS 895017-83-1, meta-chloro), and its des-chloro analog, 5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 75263-95-5). For the pyrazolo[3,4-d]pyrimidine scaffold, the N1-aryl substituent directly contacts the kinase hinge region and influences both potency and selectivity. In the structurally related Abl/Src inhibitor series (Manetti et al., 2008), moving a chloro substituent from para to meta on the N1-phenyl ring altered antiproliferative IC50 values against leukemia cell lines by 3- to 10-fold and redirected kinase selectivity between Abl and Src [1]. The 4-chlorophenyl group increases calculated logP by approximately 0.7–0.9 units compared to the unsubstituted phenyl analog, enhancing passive membrane permeability while potentially reducing aqueous solubility [2][3]. The para-chloro orientation is positioned to engage in halogen bonding with backbone carbonyl groups in the kinase hinge region — an interaction geometrically inaccessible to the meta-chloro isomer [1][4].

Halogen bonding Lipophilicity modulation Kinase selectivity

4-One vs. 4-Amine Heteroatom Identity: Electronic and Hydrogen-Bonding Differentiation

The target compound is a pyrazolo[3,4-d]pyrimidin-4-one, contrasting with the corresponding 4-amine analog N-benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 101716-06-7, C18H14ClN5, MW 335.79). In the ATP-binding site of CDK2 (PDB: 2B54), the 4-carbonyl oxygen of the pyrimidinone ring forms a critical hydrogen bond with the backbone NH of Val96 in the kinase hinge region — the same residue that accepts a hydrogen bond from the N6 amino group of ATP [1]. Replacement of the 4-carbonyl with a 4-amine (as in CAS 101716-06-7) alters the hydrogen-bonding geometry from an H-bond acceptor (C=O) to an H-bond donor (NH), which can invert the directionality of the hinge-binding interaction and fundamentally alter kinase selectivity. In the broader pyrazolo[3,4-d]pyrimidine class, the 4-one tautomer preferentially exists as the 4-hydroxy form in solution, while the 4-amine is a non-tautomerizable donor — a distinction that affects both solubility and target binding kinetics [2].

Bioisostere analysis Kinase hinge binding Hydrogen bonding

Batch-Specific Quality Control Documentation: 98% Purity with Multi-Method Verification

The target compound is commercially available from Bidepharm (Cat. No. BD01666010) at a standard purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses provided for each production lot . This contrasts with many specialty chemical vendors supplying pyrazolo[3,4-d]pyrimidine building blocks at lower purity grades (commonly 95%) without multi-method QC verification. For kinase inhibitor research, impurities exceeding 2% can confound biological assay interpretation — particularly when trace metal contaminants or residual palladium from coupling reactions may independently inhibit kinases at nanomolar concentrations [1]. The availability of batch-specific NMR (confirming N5-benzyl and N1-(4-chlorophenyl) regiochemistry), HPLC (quantifying organic impurities), and GC (detecting residual solvents) provides procurement-level confidence that the material identity and purity are verified by orthogonal analytical methods .

Compound quality control Reproducibility Procurement specification

Unsubstituted C3 and C6 Positions: Synthetic Versatility as a Derivatization Scaffold

Unlike the extensively characterized 6-substituted pyrazolo[3,4-d]pyrimidin-4-ones developed by Bristol-Myers Squibb as CDK inhibitors (WO-0021926-A2), the target compound bears no substituent at the C6 position and no substituent at C3 [1]. This is structurally significant because the C6 position in the patent series is occupied by arylmethyl groups that make critical hydrophobic contacts with the CDK2 ATP pocket [1][2]. The absence of C6 substitution in the target compound leaves this position available for late-stage functionalization via electrophilic halogenation followed by cross-coupling, enabling systematic SAR exploration. Similarly, the unsubstituted C3 position can be diversified via C-H activation or halogen-metal exchange chemistry. This contrasts with the more elaborated tool compound RGB-286147 (Merck Cdk/Crk Inhibitor, CAS 784211-09-2), which bears a 2,6-dichlorophenyl group at N1, an isopropyl at C3, and a complex 6-arylmethyl substituent — a fully decorated scaffold with no remaining synthetic handles for diversification .

Medicinal chemistry Scaffold diversification Parallel synthesis

Scaffold-Class Validation: Pyrazolo[3,4-d]pyrimidin-4-one Core as an Established ATP-Competitive CDK Inhibitor Pharmacophore

The pyrazolo[3,4-d]pyrimidin-4-one scaffold is a validated purine isostere that binds the ATP pocket of cyclin-dependent kinases, as demonstrated by X-ray co-crystal structures (PDB: 2B54, resolution 1.85 Å) [1]. The founding J. Med. Chem. 2004 paper demonstrated that 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-ones inhibit CDK4/cyclin D1 with IC50 values in the low micromolar range, with iterative optimization leading to CDK2-selective 6-(arylmethyl) derivatives exhibiting ~100-fold improvements in CDK4 affinity [1][2]. More recently, Xie et al. (2022) reported pyrazolo[3,4-d]pyrimidin-4-ones as CDK2 inhibitors with compounds 1e and 1j achieving IC50 values of 1.71 µM and 1.60 µM against CDK2, outperforming the clinical reference etoposide (IC50 = 18.75 µM) in MCF-7 breast cancer cell antiproliferation assays [3]. Zaki et al. (2023) further demonstrated that N5-substituted derivatives can achieve submicromolar CDK2 inhibition (IC50 = 0.21 µM for compound 4a), exceeding the potency of the reference inhibitor roscovitine (IC50 = 0.25 µM) [4]. The target compound shares this validated core scaffold while presenting a distinct N5-benzyl pharmacophore unexplored in published CDK2 SAR studies, representing a chemical space gap for kinase selectivity profiling.

CDK inhibitor Purine isostere Kinase drug discovery

Recommended Application Scenarios for 5-Benzyl-1-(4-chlorophenyl)-pyrazolo[3,4-d]pyrimidin-4-one (852441-36-2)


Kinase Selectivity Profiling: Mapping the N5-Benzyl Pharmacophore Against the CDK and CMGC Kinase Families

Deploy this compound as a structurally distinct entry in broad-panel kinase selectivity screens (e.g., Eurofins DiscoverX KINOMEscan or Reaction Biology Corp. HotSpot). The N5-benzyl substituent occupies chemical space unexplored by published pyrazolo[3,4-d]pyrimidin-4-one CDK inhibitors (which explore N5-acetamide, N5-phenacyl, and N5-alkyl series) [1]. Comparative profiling against the Merck Cdk/Crk Inhibitor (RGB-286147, CDK2 IC50 = 15 nM) and the des-chloro N1-phenyl analog (CAS 75263-95-5) would quantify the contribution of both the N1-4-chlorophenyl group and the N5-benzyl group to kinase selectivity. The class-validated scaffold ensures measurable engagement with CDK family kinases while the unique substitution pattern maximizes the probability of identifying novel selectivity windows [2][3].

Focused Library Synthesis: C3 and C6 Diversification for Structure-Activity Relationship Expansion

Use this compound as the starting scaffold for parallel medicinal chemistry derivatization. The unsubstituted C3 and C6 positions are amenable to electrophilic halogenation (NBS or NIS) followed by Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, enabling systematic exploration of the hydrophobic pocket adjacent to the ATP ribose binding site (C6) and the solvent-exposed region (C3) [2]. This contrasts with commercially available elaborated tool compounds such as RGB-286147, which occupy all available positions and preclude further diversification. The 98% purity with batch-specific NMR/HPLC/GC from Bidepharm ensures that library products derived from the parent scaffold can be traced to a well-characterized starting material, supporting reproducible SAR conclusions .

Computational Docking and Molecular Dynamics Studies: N5-Benzyl as a Probe for ATP-Pocket Plasticity

Employ this compound in structure-based computational studies (docking and MD simulations) using the CDK2 crystal structure (PDB: 2B54, 1.85 Å resolution) as a template [3]. The N5-benzyl group provides a conformationally flexible, aromatic probe to assess the plasticity of the ATP-binding pocket region that accommodates the ribose moiety of ATP. Comparative docking with the 4-amine analog (CAS 101716-06-7) and the N5-acetamide series from Zaki et al. (2023) would quantify the energetic consequences of varying hydrogen-bonding capacity at the N5 position [1]. The co-crystal structure of a close analog (PDB: 2B54) demonstrating the critical C4=O···HN(Val96) hinge hydrogen bond provides a validated starting pose for in silico studies [3].

Chemical Probe Development: Building a Target Engagement Assay Tool from the N5-Benzyl Scaffold

The N5-benzyl substituent provides a convenient synthetic handle for installing a linker attachment point (via benzyl ring functionalization) to generate biotinylated or fluorescent probe derivatives for cellular target engagement studies (e.g., CETSA, NanoBRET). The 4-chlorophenyl N1 substituent offers a distinct mass spectrometry signature (characteristic 35Cl/37Cl isotope pattern) for LC-MS/MS quantification in cellular uptake and pharmacokinetic studies. The orthogonal QC documentation (NMR + HPLC + GC) supports regulatory-grade batch traceability for probe compounds intended for use in translational research settings where chemical integrity is paramount .

Quote Request

Request a Quote for 5-benzyl-1-(4-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.